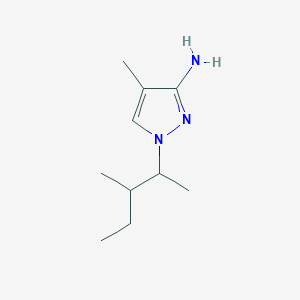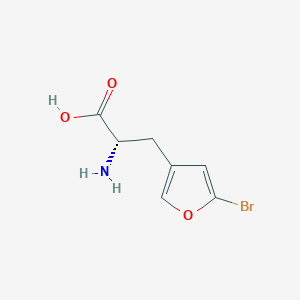
(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a brominated furan ring attached to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Furan: The synthesis begins with the bromination of furan to obtain 5-bromofuran. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Amino Acid Coupling: The brominated furan is then coupled with a suitable amino acid precursor. This can be done using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale bromination and coupling reactions, followed by efficient purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Oxidized furan derivatives.
Reduction: Hydrogenated furan derivatives.
Substitution: Substituted furan derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Biomolecular Interactions: Studied for its interactions with biological molecules, which could lead to the development of new drugs or biochemical tools.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated furan ring can interact with various enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2S)-2-Amino-3-(5-chlorofuran-3-yl)propanoic acid
- (2S)-2-Amino-3-(5-fluorofuran-3-yl)propanoic acid
- (2S)-2-Amino-3-(5-iodofuran-3-yl)propanoic acid
Uniqueness:
- Bromine Atom: The presence of the bromine atom in (2S)-2-Amino-3-(5-bromofuran-3-yl)propanoic acid imparts unique reactivity and properties compared to its halogenated analogs.
- Reactivity: The bromine atom can participate in specific reactions that other halogens may not, making this compound particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-bromofuran-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-4(3-12-6)1-5(9)7(10)11/h2-3,5H,1,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
WUGJTUVXFXSIEZ-YFKPBYRVSA-N |
Isomeric SMILES |
C1=C(OC=C1C[C@@H](C(=O)O)N)Br |
Canonical SMILES |
C1=C(OC=C1CC(C(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


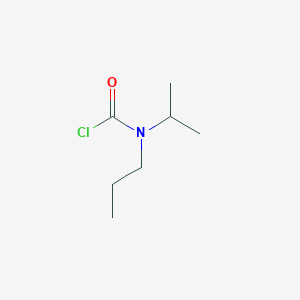
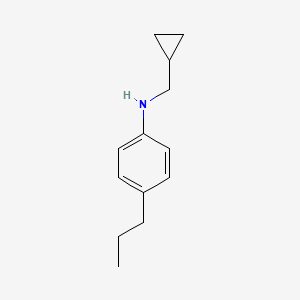
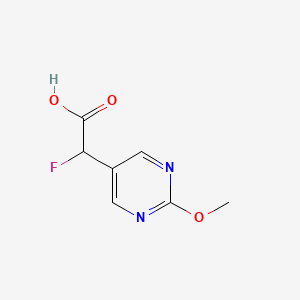
![2-[(3-Methylphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13312173.png)


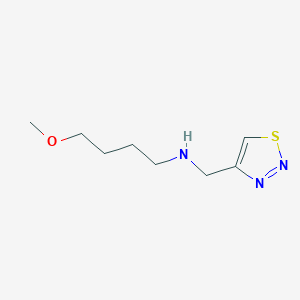
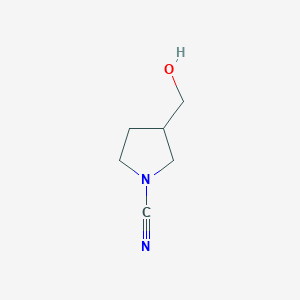
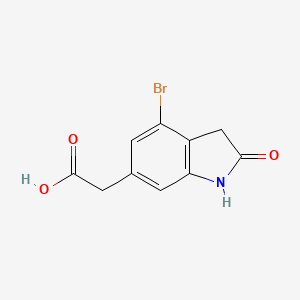
![2-(2-Hydroxyethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13312185.png)
![5-Fluoro-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one](/img/structure/B13312195.png)
![1-{[(3,5-Dimethylphenyl)methyl]amino}propan-2-ol](/img/structure/B13312210.png)

